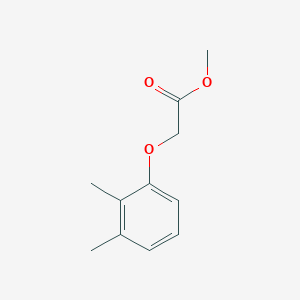

Methyl (2,3-dimethylphenoxy)acetate

Description

Methyl (2,3-dimethylphenoxy)acetate (CAS: 57296-55-6; MFCD11174009) is an ester derivative of phenoxyacetic acid, characterized by a 2,3-dimethyl-substituted phenoxy group attached to an acetate backbone via an ether linkage . Its molecular formula is C11H14O3, with a molecular weight of 194.23 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the preparation of biologically active molecules such as PPARα/γ agonists and cytotoxic agents .

Properties

IUPAC Name |

methyl 2-(2,3-dimethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-5-4-6-10(9(8)2)14-7-11(12)13-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYIARYAFWZKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2,3-dimethylphenoxy)acetate can be synthesized through the esterification of 2,3-dimethylphenoxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,3-dimethylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: 2,3-Dimethylphenoxyacetic acid.

Reduction: 2,3-Dimethylphenoxyethanol.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Methyl (2,3-dimethylphenoxy)acetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of methyl (2,3-dimethylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Positional Isomers: 2,4-Dimethylphenoxyacetate Derivatives

Ethyl 2-(2,4-dimethylphenoxy)acetate (CAS: Not explicitly provided; referenced in and ) is a positional isomer of the target compound. Key differences include:

- Substituent Effects: The 2,4-dimethyl substitution on the phenyl ring reduces the acidity of the parent phenol due to electron-donating methyl groups, necessitating harsh reflux conditions with strong bases (e.g., KOH) during synthesis .

- Synthetic Yield: Derivatives like 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol (CAS: Not provided) achieved yields up to 85% under optimized acidic conditions (pH 5–6), whereas esterification steps for ethyl 2-(2,4-dimethylphenoxy)acetate required refluxing with ethyl 2-bromoacetate .

- Biological Activity: 2,4-Dimethylphenoxy derivatives exhibit notable antibacterial and lipoxygenase inhibitory activity. For example, N’-substituted acetohydrazides (e.g., 8m and 8n) showed IC50 values in the micromolar range against Gram-positive bacteria and lipoxygenase enzymes .

Table 1: Comparison of 2,3- vs. 2,4-Dimethylphenoxyacetate Derivatives

Halogenated Analogs: Dichlorophenoxyacetates

Ethyl (2,3-dichlorophenoxy)acetate (CAS: MFCD00018118) replaces methyl groups with chlorine atoms at the 2,3-positions. Key distinctions include:

- Electron-Withdrawing Effects: Chlorine atoms increase the electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitution reactions. For example, Ethyl (2,3-dichloro-4-formylphenoxy)acetate (CAS: 61720-24-9) is synthesized for use in further aldehyde-mediated couplings .

- Biological Impact: Chlorinated derivatives often exhibit higher toxicity and herbicidal activity compared to methylated analogs, as seen in classical herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) .

Table 2: Methyl vs. Chlorinated Phenoxyacetates

Functional Group Variants: Acid vs. Ester Forms

2,3-Dimethylphenoxyacetic acid (CAS: 2935-63-9) is the free acid form of the target ester. Key contrasts include:

- Solubility and Stability : The ester form (methyl or ethyl) improves lipophilicity, enhancing membrane permeability in drug delivery. The acid form is more polar and prone to salt formation in basic media .

- Synthetic Utility: Esters are often used as protecting groups for carboxylic acids during multi-step syntheses. For example, ethyl 2-(4-(3-(2,3-dimethylphenoxy)propoxy)phenylthio)acetate (65.2% yield) was synthesized as a precursor for PPAR agonists .

Cytotoxic Derivatives

A structurally complex derivative, (5S,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-hexahydrofluoronaphtho[2,3-d][1,3]dioxol-5-yl 2-(2,5-dimethylphenoxy)acetate (Structure 30, CAS: Not provided), demonstrated potent cytotoxicity against HeLa cells (IC50 = 1.64 ± 0.41 μM) compared to podophyllotoxin (IC50 = 6.61 ± 0.69 μM). The 2,5-dimethylphenoxy group in this compound highlights the role of substituent position in enhancing antiproliferative activity .

Biological Activity

Methyl (2,3-dimethylphenoxy)acetate is a compound that has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a phenoxy group with two methyl substitutions on the aromatic ring. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially influencing neurotransmitter systems or other signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown it to be effective against various bacterial strains, demonstrating potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for specific pathogens are under investigation.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation by inhibiting specific pro-inflammatory cytokines and enzymes.

Neuropharmacological Effects

There is emerging evidence that this compound may possess anticonvulsant properties. A study involving related phenoxyacetyl derivatives indicated that structural modifications could enhance anticonvulsant activity, suggesting a potential avenue for further exploration of this compound in neurological applications .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar compounds reveals unique biological activities attributable to the specific arrangement of methyl groups on the phenyl ring. This positional isomerism can lead to different interactions with biological targets compared to its analogs such as:

| Compound Name | Biological Activity | Notable Differences |

|---|---|---|

| Methyl (2,4-dimethylphenoxy)acetate | Moderate antimicrobial activity | Different methyl positioning affects reactivity |

| Methyl (2,5-dimethylphenoxy)acetate | Limited activity reported | Structural differences impact binding sites |

| Methyl (3,4-dimethylphenoxy)acetate | Potential anti-inflammatory effects | Variability in receptor interaction |

Case Studies and Research Findings

- Anticonvulsant Activity : A study synthesized various phenoxyacetyl derivatives and screened them for anticonvulsant activity. This compound was among the compounds evaluated for its efficacy in animal models .

- Antibacterial Screening : In vitro studies have assessed the antibacterial properties of this compound against gram-positive and gram-negative bacteria. Results indicated promising antibacterial effects with MIC values comparable to established antibiotics.

- Inflammatory Response Modulation : Research has demonstrated that the compound can modulate inflammatory responses in cell cultures, suggesting its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.